molecular formula C12H11NO4 B13574022 3-(4-Cyanophenyl)pentanedioic acid

3-(4-Cyanophenyl)pentanedioic acid

Cat. No.: B13574022
M. Wt: 233.22 g/mol
InChI Key: KKXVHDLGLPMAMA-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)pentanedioic acid is an organic compound with the molecular formula C12H11NO4 It is characterized by the presence of a cyanophenyl group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)pentanedioic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogenation using thionyl chloride or bromine

Major Products

    Oxidation: 3-(4-Carboxyphenyl)pentanedioic acid

    Reduction: 3-(4-Aminophenyl)pentanedioic acid

    Substitution: 3-(4-Halophenyl)pentanedioic acid

Scientific Research Applications

3-(4-Cyanophenyl)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)pentanedioic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Carboxyphenyl)pentanedioic acid
  • 3-(4-Aminophenyl)pentanedioic acid
  • 3-(4-Halophenyl)pentanedioic acid

Uniqueness

3-(4-Cyanophenyl)pentanedioic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-(4-cyanophenyl)pentanedioic acid

InChI

InChI=1S/C12H11NO4/c13-7-8-1-3-9(4-2-8)10(5-11(14)15)6-12(16)17/h1-4,10H,5-6H2,(H,14,15)(H,16,17)

InChI Key

KKXVHDLGLPMAMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)O)CC(=O)O

Origin of Product

United States

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